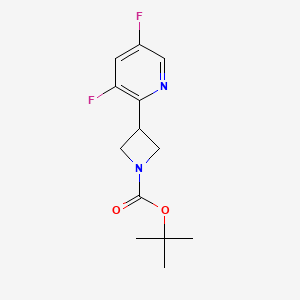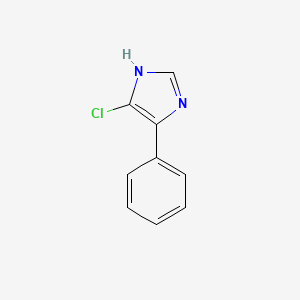
Ethyl (2-pyrazinylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-pyrazinylmethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of an ethyl group, a pyrazinylmethyl group, and a carbamate functional group. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-pyrazinylmethyl)carbamate typically involves the reaction of 2-pyrazinylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-pyrazinylmethanol is replaced by the ethyl carbamate group. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts such as indium triflate can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (2-pyrazinylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, alcohols; presence of a base like triethylamine.
Major Products Formed:
Oxidation: Pyrazine derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Carbamate derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
Ethyl (2-pyrazinylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals
Mécanisme D'action
The mechanism of action of ethyl (2-pyrazinylmethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation .
Comparaison Avec Des Composés Similaires
Ethyl (2-pyrazinylmethyl)carbamate can be compared with other carbamate compounds such as methyl carbamate and butyl carbamate. While all these compounds share the carbamate functional group, their unique substituents impart different chemical and biological properties:
Methyl Carbamate: Smaller molecular size, used as a pesticide and in the synthesis of pharmaceuticals.
Butyl Carbamate: Larger molecular size, used in the production of polymers and as a plasticizer.
The uniqueness of this compound lies in its pyrazinylmethyl group, which enhances its potential for biological activity and makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
ethyl N-(pyrazin-2-ylmethyl)carbamate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)11-6-7-5-9-3-4-10-7/h3-5H,2,6H2,1H3,(H,11,12) |
Clé InChI |
MQNKKURHUACINE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCC1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


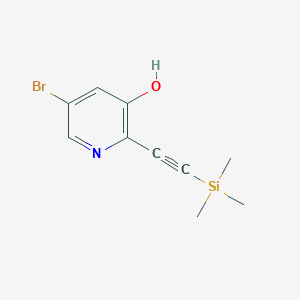
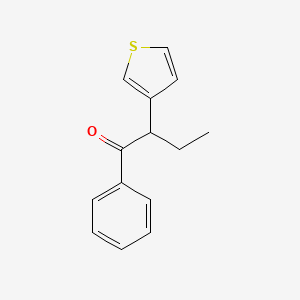
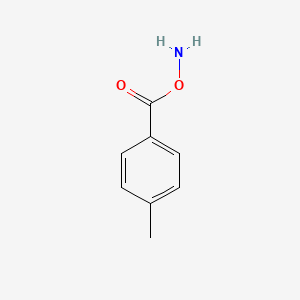


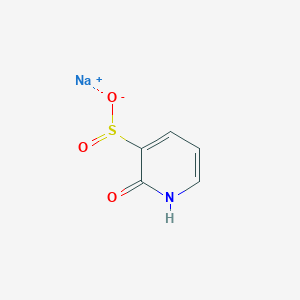
![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
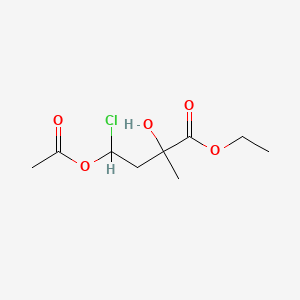
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
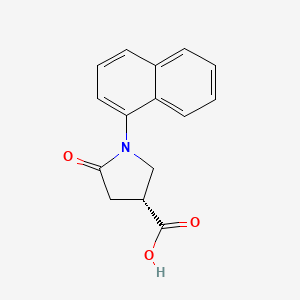
![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)
![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)
